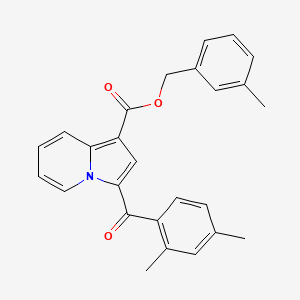
(3-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate is a useful research compound. Its molecular formula is C26H23NO3 and its molecular weight is 397.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to various biological effects .
Biochemical Pathways
Indole derivatives, however, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Actividad Biológica
(3-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate is a compound belonging to the indolizine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, anticancer, and other pharmacological effects.
- Molecular Formula : C26H23NO3
- Molecular Weight : 397.474 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Indolizine derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that various indolizine compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Study Findings : A study by Amit Kumar Das and Ishita Mukherjee demonstrated that synthesized Mannich bases of indolizine-1-carboxylate showed antimicrobial activity against Staphylococcus aureus and Escherichia coli, with effectiveness ranging from 75% to 86.8% compared to standard drugs .
Anti-inflammatory Activity
Indolizines have also been reported to possess anti-inflammatory properties. A notable study highlighted the bio-isosteric replacement of pyridine with bicyclic indolizine, resulting in compounds that exhibited significant inhibition of edema in various models:
- Research Results : Five synthesized compounds showed notable anti-inflammatory activity comparable to diclofenac sodium in carrageenan-induced paw edema models .
Anticancer Activity
The anticancer potential of indolizine derivatives is another area of active research. Various studies have reported on the cytotoxic effects of these compounds against different cancer cell lines:
- Case Study : A series of indolizine derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. One compound demonstrated an IC50 value of 21.57 µM, indicating promising anticancer properties .
Other Pharmacological Activities
Indolizines are also recognized for their roles in other therapeutic areas:
- CNS Effects : Some derivatives have shown potential as CNS depressants and possess analgesic properties .
- Antioxidant Activity : Certain indolizines exhibit antioxidant effects, contributing to their therapeutic profiles in various conditions related to oxidative stress .
Comparative Data Table
Propiedades
IUPAC Name |
(3-methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-17-7-6-8-20(14-17)16-30-26(29)22-15-24(27-12-5-4-9-23(22)27)25(28)21-11-10-18(2)13-19(21)3/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWPYRXFUDSIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














